6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol is a chemical compound with the molecular formula C6H4BrN3O2 . It has an average mass of 230.019 Da and a monoisotopic mass of 228.948685 Da .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been reported in several studies . For instance, Wittman and co-workers discovered 2,4-disubstituted pyrrolo-[1,2-f][1,2,4]triazine as an inhibitor of IGF-1R . Another study reported a synthetic route featuring atom economy and reduced derivatization of starting materials .Molecular Structure Analysis
The molecular structure of 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol consists of a unique bicyclic heterocycle containing an N–N bond with a bridgehead nitrogen . This structure is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol are not detailed in the search results, the compound is known to be part of several kinase inhibitors . These inhibitors often undergo various chemical reactions as part of their mechanism of action.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol include its molecular formula (C6H4BrN3O2), average mass (230.019 Da), and monoisotopic mass (228.948685 Da) . More detailed properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Cancer Therapy
Pyrrolo[2,1-f][1,2,4]triazine, the core structure of “6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol”, is a promising fused heterocycle used to target kinases in cancer therapy . Kinase inhibition is one of the most successful approaches in targeted therapy .
Antiviral Drug Development
The compound is an integral part of several nucleoside drugs, including remdesivir . Remdesivir is a broad-spectrum antiviral drug that has shown promising results against a wide array of RNA viruses, including SARS/MERS-CoV, and has been used in the treatment of COVID-19 .
Treatment of Ebola and Other Emerging Viruses
Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses .
Anti-norovirus Activity
Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides, which have the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .
Inhibitor of Various Kinases
Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown promising potential as inhibitors of various kinases, attracting considerable interest among medicinal chemists . These include Eg5 inhibitor, VEGFR-2 inhibitors, anticancer agents as dual inhibitors of c-Met/VEGFR-2, EGFR inhibitor slowing cellular proliferation of the human colon tumor cell line, anaplastic lymphoma kinase (ALK) inhibitor, IGF-1R and IR kinase inhibitor, pan-Aurora kinase inhibitor, EGFR and HER2 protein tyrosine dual inhibitor, and hedgehog (Hh) signaling pathway inhibitor .
Metabolic Stability
The compound has shown low rates of glucuronidation, an indication of higher metabolic stability .
Direcciones Futuras
Pyrrolo[2,1-f][1,2,4]triazine, the parent moiety of 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol, is a promising fused heterocycle to target kinases in cancer therapy . As of 30 March 2021, the FDA has approved 65 small molecule protein kinase inhibitors, most of which are for cancer therapy . The future directions of research on this compound will likely continue to focus on its potential applications in targeted cancer therapies.
Propiedades
IUPAC Name |
6-bromo-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O2/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,(H2,8,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETCQPWEMRFZLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC(=O)NN2C=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718763 |
Source
|
Record name | 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol | |
CAS RN |
1201784-90-8 |
Source
|
Record name | 6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.